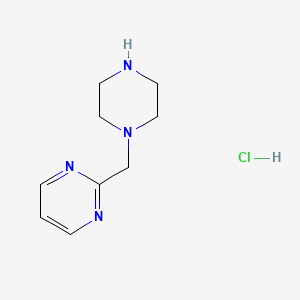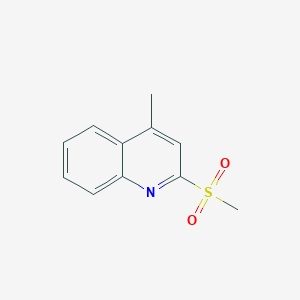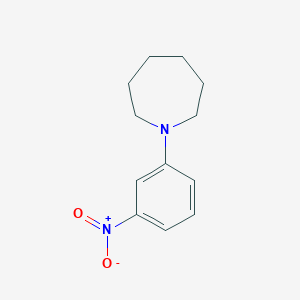
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C13H19NO2. This compound is part of the indene family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of methoxy and methyl groups on the indene ring, along with an amine group, makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4,7-dimethoxy-1-indanone with a suitable alkylating agent, followed by reduction and amination reactions. The reaction conditions often require the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-dimethoxy-1-indanone: A precursor in the synthesis of 4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another indene derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group. This makes it distinct from other indene derivatives and potentially useful in a wider range of applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-7-8(2)13(16-4)11-6-9(14)5-10(11)12(7)15-3/h9H,5-6,14H2,1-4H3 |
InChI-Schlüssel |
USZQZNNUVDQVRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2CC(CC2=C1OC)N)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)



![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)





